3-Pyrrolidin-1-yl-piperidine dihydrochloride
Description
Properties
IUPAC Name |
3-pyrrolidin-1-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-7-11(6-1)9-4-3-5-10-8-9;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQCKIXFFBCWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-1-yl-piperidine dihydrochloride typically involves the catalytic hydrogenation of pyrrolylpyridine. The process begins with the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran to form pyrrolylpyridine. This intermediate is then subjected to exhaustive catalytic hydrogenation using palladium on carbon as a catalyst in the presence of hydrochloric acid. The reaction is carried out in methanol under high pressure and temperature conditions (48 hours, 130°C, 90 atm) to yield this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The use of palladium on carbon as a catalyst and the presence of hydrochloric acid are crucial for achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Pyrrolidin-1-yl-piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
3-Pyrrolidin-1-yl-piperidine dihydrochloride is primarily investigated for its therapeutic potential. Its structure allows it to interact with various biological receptors, making it a candidate for drug development:
- CNS Disorders : Research indicates that this compound may have neuroactive properties, potentially aiding in the treatment of conditions such as anxiety, depression, and schizophrenia due to its ability to modulate neurotransmitter systems .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial effects against a range of pathogens, including bacteria and fungi. This opens avenues for developing new antimicrobial agents.
- Antiviral Properties : Some derivatives have shown promise in antiviral activity against viruses like HIV-1, indicating that structural modifications can enhance efficacy against viral infections.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its dual-ring structure provides versatility in creating complex organic molecules, which are essential in pharmaceutical development .
Proteomics Research
This compound is utilized in proteomics studies to explore protein interactions and functions. It helps in understanding the biochemical pathways influenced by various proteins .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-1-yl-piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include substituent positions (e.g., pyrrolidin-3-yl vs. pyrrolidin-1-yl), alkyl modifications (methyl, ethyl, isopropyl), and salt forms. These differences influence lipophilicity, solubility, and bioavailability.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 3-Pyrrolidin-1-yl-piperidine dihydrochloride | C₉H₁₇N₂·2HCl | 237.17* | Not specified | Piperidine with pyrrolidine at 3-position |
| 2-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride | C₁₀H₁₉N₂·2HCl | 251.20 | 1219979-84-6 | Methyl group at piperidine 2-position |
| 1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride | C₁₀H₁₉N₂·2HCl | 251.20 | 1220018-59-6 | Pyrrolidine linked via methylene to piperidine |
| (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride | C₇H₁₆N₂·2HCl | 209.14 | Not specified | Isopropyl substitution on pyrrolidine |
| 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride | C₉H₁₃N₅·2HCl | 266.18 | Not specified | Pyrimidine ring substitution |
Pharmacological and Biochemical Activities
While direct data for this compound is lacking, related compounds exhibit diverse activities:
- Polypharmacology : H-7 dihydrochloride (a kinase inhibitor) demonstrates multi-target activity, highlighting the structural versatility of dihydrochloride salts in modulating diverse pathways .
- Chelation and Neurotransmission : Trientine dihydrochloride (a copper chelator) and fluspirilene (a dopamine antagonist) underscore the role of amine salts in metal ion regulation and CNS targeting .
Research and Development Considerations
- Drug Delivery : Structural modifications (e.g., alkyl chains, aromatic substitutions) influence compatibility with delivery systems. For example, lipophilic analogs may require lipid-based carriers, while hydrophilic salts are suited for injectables .
- Toxicity Profiles: Varied side effects are observed in analogs. For instance, S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride is a sensitizer, emphasizing the need for tailored safety assessments .
Biological Activity
3-Pyrrolidin-1-yl-piperidine dihydrochloride is a compound recognized for its potential application in medicinal chemistry, particularly in neuropharmacology. With a molecular formula of CHClN$$ and a molecular weight of 227.17 g/mol, its structure features a piperidine ring substituted with a pyrrolidine moiety. This unique configuration is believed to contribute to its diverse biological activities, particularly in modulating neurotransmitter systems.
The compound exists as a dihydrochloride salt, which enhances its solubility in water, making it suitable for various biological assays and cell culture applications. The presence of two nitrogen atoms within its structure allows for potential hydrogen bonding with biological targets, which is crucial for its activity as a ligand in drug discovery.
This compound interacts with specific molecular targets, including neurotransmitter receptors and enzymes. Its mechanism involves modulating the activity of these targets, which can lead to significant biological effects. For instance, it has been shown to influence neurotransmitter release, suggesting potential applications in treating anxiety and depression.
Biological Activities
The compound's biological activities can be categorized into several key areas:
Neuropharmacological Effects
Research indicates that this compound may affect various neurotransmitter systems:
- Dopaminergic System : It has been studied for its interactions with dopamine receptors, potentially influencing mood and behavior.
- Serotonergic System : The compound may also modulate serotonin levels, which is significant for managing anxiety and depression.
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). The mechanism appears to involve the disruption of cell invasion and migration processes .
Case Studies
Several studies illustrate the compound's efficacy and potential therapeutic applications:
- Neurotransmitter Modulation : A study explored the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated that the compound significantly enhanced dopamine release while modulating serotonin levels, supporting its potential use in treating mood disorders .
- Cancer Cell Proliferation : In another investigation, the compound was tested against various cancer cell lines. It showed notable cytotoxicity at concentrations as low as 10 μM, with mechanisms involving apoptosis induction through caspase activation pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Pyrrolidin-1-yl-piperidine | Piperidine ring + pyrrolidine moiety | Neuropharmacology, anticancer |
| 1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole | Pyrrolidine + pyrazole | Anticancer |
| Piperidinone derivatives | Piperidine core | Varies (neuroactive) |
This comparison highlights the distinct biological profiles that arise from variations in structure, emphasizing the importance of structural modifications in drug development.
Q & A
Q. What are the standard methods for synthesizing and characterizing 3-Pyrrolidin-1-yl-piperidine dihydrochloride?
Methodological Answer:
- Synthesis : Typically involves nucleophilic substitution between pyrrolidine and a piperidine derivative, followed by dihydrochloride salt formation using hydrochloric acid. Recrystallization from ethanol/water mixtures is common for purification .
- Characterization :
- NMR : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on pyrrolidine (δ ~2.5–3.5 ppm) and piperidine (δ ~1.5–2.5 ppm) proton environments.
- HPLC : Assess purity using a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30), UV detection at 254 nm .
- Elemental Analysis : Verify chloride content (~20–22% for dihydrochloride salts) .
Q. How is solubility and stability evaluated for this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility Testing :
- Prepare saturated solutions in water, methanol, ethanol, and DMSO.
- Filter and quantify via gravimetric analysis or HPLC. Example: Piperidine hydrochloride analogs show >100 mg/mL solubility in water .
- Stability Assessment :
Q. What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC : Use a Phenomenex Luna C18 column (4.6 × 250 mm, 5 µm), isocratic elution with 20 mM ammonium acetate (pH 5.0)/acetonitrile (60:40), flow rate 1.0 mL/min, UV detection at 210 nm .
- GC-FID : For volatile impurities, employ a DB-5 column (30 m × 0.32 mm), temperature ramp from 50°C to 250°C at 10°C/min .
- Mass Spectrometry (LC-MS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 169.1 (base) and chloride adducts .
Advanced Research Questions
Q. How to validate an HPLC method for quantifying this compound in complex matrices?
Methodological Answer: Follow ICH Q2(R1) guidelines:
- Linearity : Test 50–150% of target concentration (e.g., 0.1–1.0 mg/mL). R<sup>2</sup> > 0.995 required.
- Precision : Intra-day/inter-day RSD ≤ 2% (n=6).
- Accuracy : Spike recovery (80–120%) in biological matrices (e.g., plasma).
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). Example: LOQ ~0.05 µg/mL for similar piperidine derivatives .
Q. How to address contradictions in degradation kinetics under varying pH conditions?
Methodological Answer:
- Hypothesis Testing : Compare pseudo-first-order rate constants (k) in pH 1–13 buffers.
- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed piperidine rings or pyrrolidine oxidation).
- Statistical Resolution : Apply ANOVA to assess significance of pH effects. Example: Acidic conditions (pH 1–3) may accelerate hydrolysis vs. alkaline stability (pH 10–12) .
Q. What strategies are effective for impurity profiling in dihydrochloride salts?
Methodological Answer:
- Targeted Impurities : Screen for residual solvents (e.g., acetonitrile), unreacted precursors (pyrrolidine), and dimerization byproducts.
- HPLC-MS Workflow :
- Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm).
- Gradient: 5–95% acetonitrile in 0.1% formic acid over 15 min.
- Identify impurities via exact mass (±5 ppm) and fragmentation patterns .
Q. How to design stability studies for long-term storage?
Methodological Answer:
- ICH Conditions : Store samples at 25°C/60% RH (long-term), 40°C/75% RH (accelerated).
- Critical Parameters : Monitor water content (Karl Fischer titration), crystallinity (XRPD), and chloride ion stability (ion chromatography). Example: Dihydrochloride salts may deliquesce above 75% RH, requiring desiccants .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
